molecular formula C6H7BO4 B3229298 (3,5-Dihydroxyphenyl)boronic acid CAS No. 1285507-23-4

(3,5-Dihydroxyphenyl)boronic acid

Cat. No.: B3229298
CAS No.: 1285507-23-4
M. Wt: 153.93 g/mol
InChI Key: MFUKECYGPOGOKL-UHFFFAOYSA-N
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Description

Significance of Arylboronic Acids in Modern Organic Chemistry

Arylboronic acids, and their derivatives such as boronate esters, are a class of organic compounds characterized by a boron atom bonded to an aryl group and two hydroxyl groups. wikipedia.org Their emergence as indispensable reagents in modern organic synthesis can be attributed to several key factors, including their general stability, low toxicity, and high reactivity in a multitude of chemical transformations. nih.govnih.gov

The most prominent application of arylboronic acids is in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a powerful method for forming carbon-carbon (C-C) bonds. wikipedia.orgnih.govlibretexts.org This reaction, first reported in 1979, has become a cornerstone of synthetic chemistry, enabling the construction of complex molecules, particularly biaryl structures, which are prevalent in pharmaceuticals, agrochemicals, and advanced materials. nih.gov The success of the Suzuki-Miyaura coupling stems from the ability of organoboron compounds to undergo transmetalation with transition metal catalysts like palladium. nih.gov

Beyond C-C bond formation, arylboronic acids are versatile precursors for creating carbon-heteroatom bonds, including carbon-oxygen (C-O) and carbon-nitrogen (C-N) bonds, through reactions like the Chan-Lam coupling. wikipedia.orgnih.gov Furthermore, recent research has unveiled novel reaction pathways, demonstrating that arylboronic acids can also serve as precursors for aryl radicals under oxidative conditions, expanding their synthetic utility. rsc.org Their broad applicability has solidified their status as crucial building blocks in both academic and industrial research settings. nih.govnih.gov

Unique Structural Features and Reactivity Profile of (3,5-Dihydroxyphenyl)boronic Acid

This compound distinguishes itself from simpler arylboronic acids through the presence of two hydroxyl (-OH) groups positioned at the meta-positions of the phenyl ring relative to the boronic acid [-B(OH)₂] group. This specific substitution pattern significantly influences its electronic properties, solubility, and reactivity.

The boronic acid moiety itself is a Lewis acid, capable of interacting with Lewis bases. wikipedia.org A key feature of its reactivity is the ability to form reversible covalent bonds with molecules containing cis-diol functionalities. This interaction is often pH-dependent, with stable boronate ester complexes forming under basic conditions and dissociating in acidic environments.

The two phenolic hydroxyl groups on the aromatic ring introduce additional reaction sites. They can be oxidized to form quinone-type structures and can participate in various substitution reactions. The electron-donating nature of the hydroxyl groups also modulates the reactivity of the boronic acid group in cross-coupling reactions. The interplay between the acidic boronic acid and the phenolic hydroxyl groups gives the molecule a unique profile for applications in molecular recognition and sensing.

Table 1: Properties of this compound

PropertyValue
CAS Number 1285507-23-4
Molecular Formula C₆H₇BO₄
IUPAC Name This compound
InChI Key MFUKECYGPOGOKL-UHFFFAOYSA-N
Physical Form Solid
Purity Typically ≥97%

Data sourced from multiple chemical suppliers and databases. sigmaaldrich.comchemicalbook.comsigmaaldrich.cn

Evolution of Research Trajectories Involving Dihydroxyphenyl Boronic Acid Derivatives

The research trajectory for this compound and its derivatives has evolved significantly from its foundational use in organic synthesis to more specialized, high-tech applications. Initially valued primarily as a coupling partner in Suzuki-Miyaura reactions for the synthesis of complex biaryl compounds, its unique structural features have opened new avenues of investigation.

A major area of development is in the field of materials science, particularly for the creation of "smart" materials. The ability of the boronic acid group to reversibly bind with diols has been exploited to develop boronate affinity materials (BAMs). These materials are designed to selectively recognize and bind to cis-diol-containing biomolecules like sugars (e.g., glucose, fructose), glycoproteins, and nucleosides. nih.gov This has led to the development of sensors for saccharide detection and pH-responsive systems. nih.gov

Furthermore, this compound serves as a monomer or cross-linking agent in the production of polymers with specific binding properties. These polymers can form hydrogels that respond to changes in pH or the presence of specific sugars, making them promising candidates for applications in controlled drug delivery. nih.gov The research focus has thus expanded from small molecule synthesis to the design and fabrication of functional macromolecules and materials with tailored responsive behaviors.

Table 2: Selected Research Applications of this compound and its Derivatives

Research AreaApplicationUnderlying Principle
Organic Synthesis Building block in Suzuki-Miyaura couplingFormation of C-C bonds to synthesize biaryl compounds.
Materials Science Boronate Affinity Materials (BAMs)Selective, reversible covalent bonding with cis-diols for separation and purification of biomolecules.
Sensing Fluorescent sensors for saccharidesThe binding of diols to the boronic acid moiety alters the fluorescence properties of the system. nih.gov
Biomedical pH-Responsive hydrogelsFormation of dynamic covalent boronate ester cross-links that are stable at specific pH ranges, allowing for controlled release. nih.gov

Properties

IUPAC Name

(3,5-dihydroxyphenyl)boronic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7BO4/c8-5-1-4(7(10)11)2-6(9)3-5/h1-3,8-11H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFUKECYGPOGOKL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=CC(=C1)O)O)(O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7BO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

153.93 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Strategies for 3,5 Dihydroxyphenyl Boronic Acid and Its Derivatives

Established Synthetic Routes to Phenylboronic Acid Scaffolds

The synthesis of phenylboronic acids is a well-established field in organic chemistry, with several reliable methods available. These methods provide the foundational knowledge for the synthesis of more complex derivatives like (3,5-Dihydroxyphenyl)boronic acid.

One of the most common and widely used methods involves the reaction of an organometallic reagent, such as a Grignard reagent (phenylmagnesium bromide) or an organolithium reagent (phenyllithium), with a trialkyl borate (B1201080), like trimethyl borate or triisopropyl borate. chemicalbook.comgeorganics.skacs.org This reaction forms a boronic ester, which is subsequently hydrolyzed to yield the desired phenylboronic acid. chemicalbook.comwikipedia.org The Grignard reagent approach is often favored for its accessibility and broad applicability. ingentaconnect.com

Another significant strategy is the transition-metal-catalyzed cross-coupling of aryl halides or triflates with diboronyl reagents. chemicalbook.comwikipedia.org The Suzuki-Miyaura coupling, a palladium-catalyzed reaction, is a prime example of this approach and is extensively used for creating carbon-carbon bonds. libretexts.orgnih.gov This method offers high functional group tolerance and is effective for a wide range of substrates. nih.gov

Furthermore, the direct C-H borylation of aromatic compounds has emerged as an atom-economical method for synthesizing phenylboronic acids. chemicalbook.comnih.gov This technique utilizes transition metal catalysts, such as iridium or rhodium, to directly install a boryl group onto an aromatic ring, avoiding the need for pre-functionalized starting materials. nih.gov

Recent advancements have also explored the use of flow chemistry for the synthesis of phenylboronic acids. nih.govacs.org This technique allows for precise control over reaction parameters, such as temperature and reaction time, leading to improved yields and selectivity, especially for reactions conducted at cryogenic temperatures. acs.org

Synthetic Method Key Reagents Advantages Disadvantages
Grignard ReactionPhenylmagnesium bromide, Trialkyl borateWidely applicable, readily available reagents chemicalbook.comgeorganics.skacs.orgCan be sensitive to moisture and air
Organolithium ReactionPhenyllithium, Trialkyl borateAlternative to Grignard reagents georganics.skOrganolithium reagents can be hazardous google.com
Suzuki-Miyaura CouplingAryl halide/triflate, Diboronyl reagent, Palladium catalystHigh functional group tolerance, versatile chemicalbook.comwikipedia.orglibretexts.orgRequires a pre-functionalized aryl halide
C-H BorylationAromatic compound, Diboronyl reagent, Iridium/Rhodium catalystAtom-economical, avoids pre-functionalization chemicalbook.comnih.govMay require specific directing groups for regioselectivity
Flow ChemistryVariousPrecise control, improved safety and scalability nih.govacs.orgRequires specialized equipment

Targeted Synthesis of this compound

The synthesis of this compound requires strategies that can accommodate the sensitive hydroxyl groups on the phenyl ring. A common approach involves the protection of the hydroxyl groups of a starting material like 3,5-dibromophenol (B1293799) before introducing the boronic acid functionality. google.com

One synthetic route starts with the protection of the hydroxyl groups of 3,5-dibromophenol using protecting groups such as tert-Butyloxycarbonyl (BOC), trimethylsilyl (B98337) (TMS), or benzyl (B1604629) ethers. google.com Following protection, the aryllithium reagent can be generated via a lithium-halogen exchange reaction at low temperatures. This intermediate is then reacted with a trialkyl borate, such as triisopropyl borate, followed by acidic workup to hydrolyze the resulting boronic ester and remove the protecting groups, yielding this compound.

Alternatively, a Grignard-based approach can be employed. google.com After protection of the hydroxyl groups of 3,5-dibromophenol, the corresponding Grignard reagent is formed. This organometallic species is then reacted with a trialkyl borate, followed by hydrolysis to give the desired product. google.com The choice of protecting group is crucial to ensure compatibility with the reaction conditions.

A "one-pot" method has also been described, where the protected bromophenol is reacted with n-butyllithium and a boric acid ester in a single step, followed by hydrolysis to obtain the hydroxyphenylboronic acid. google.com

Starting Material Key Steps Reagents Yield
3,5-DibromophenolProtection, Lithium-halogen exchange, Borylation, DeprotectionBOC-anhydride, n-BuLi, B(Oi-Pr)3, HClNot specified google.com
3,5-DibromophenolProtection, Grignard formation, Borylation, DeprotectionBenzyl bromide, Mg, B(OMe)3, Pd/C, H2Not specified google.com
3-BromophenolProtection, Lithium-halogen exchange, Borylation, DeprotectionNaH, sec-BuLi, B(OMe)3, Acid58% google.com

Strategies for Functionalization and Derivatization of the Dihydroxyphenyl Moiety

The dihydroxyphenyl moiety of this compound offers opportunities for further functionalization and derivatization, leading to a wide array of useful compounds. Derivatization is a chemical modification process used to alter a molecule to enhance its properties for specific applications. libretexts.orgresearchgate.net

The hydroxyl groups can undergo various reactions. For instance, they can be alkylated or acylated to form ethers and esters, respectively. These modifications can alter the solubility and electronic properties of the molecule. The hydroxyl groups can also be oxidized to form quinone-type structures.

Furthermore, the diol functionality can be utilized for the formation of cyclic boronates. The reaction of this compound with diols or diamines can form five- or six-membered cyclic esters, which can serve as protecting groups or as part of more complex molecular architectures. georganics.skwikipedia.org This reversible reaction is often driven to completion by removing water. wikipedia.org

Derivatization can also be employed to introduce labels for analytical purposes, such as in high-performance liquid chromatography (HPLC). nih.govsigmaaldrich.com For example, reacting the hydroxyl groups with a suitable reagent can introduce a chromophore or fluorophore, enhancing detection by UV-Vis or fluorescence detectors. libretexts.orgresearchgate.net

Functionalization/Derivatization Reagents/Conditions Purpose
Alkylation/AcylationAlkyl halides/Acid chlorides, BaseModify solubility and electronic properties
OxidationOxidizing agentsFormation of quinones
Cyclic Boronate FormationDiols, DiaminesProtection, molecular scaffolding georganics.skwikipedia.org
Analytical DerivatizationChromophoric/Fluorophoric reagentsEnhance detection in HPLC libretexts.orgresearchgate.netnih.gov

Advanced Synthetic Techniques for Boronic Acid Analogues

The field of boronic acid synthesis is continually evolving, with new and advanced techniques being developed to create novel analogues with unique properties. These methods often focus on improving efficiency, selectivity, and functional group tolerance.

One such advanced technique is decarboxylative borylation. drugdiscoverytrends.com This method transforms abundant and inexpensive carboxylic acids into boronic acids using a nickel catalyst. This process allows for the direct replacement of a carboxylic acid group with a boronic acid group, providing a new route to borylated molecules that were previously difficult to access. drugdiscoverytrends.com

The development of novel borylation reagents and catalytic systems is another area of active research. For example, the use of borylzinc reagents in palladium-catalyzed reactions, analogous to the Negishi coupling, has been described for the synthesis of acylboranes. acs.org

Furthermore, the synthesis of borinic acids [R2B(OH)] and their derivatives has gained attention. mdpi.com These compounds, which contain two carbon-boron bonds, can be synthesized through the addition of organometallic reagents to various boron precursors. They are valuable in cross-coupling reactions and as building blocks for more complex structures. mdpi.com

The use of continuous flow systems operating at cryogenic temperatures represents a significant technological advancement in the synthesis of boronic acids, enabling the preparation of various phenylboronic acids in a telescoped synthetic process with good selectivity and yields. acs.org

Advanced Technique Description Key Features
Decarboxylative BorylationNickel-catalyzed conversion of carboxylic acids to boronic acids. drugdiscoverytrends.comUtilizes readily available starting materials, offers a novel synthetic route. drugdiscoverytrends.com
Borylzinc ReagentsPalladium-catalyzed borylation using borylzinc reagents. acs.orgAnalogous to Negishi coupling, provides access to acylboranes. acs.org
Borinic Acid SynthesisSynthesis of compounds with two carbon-boron bonds. mdpi.comEnhanced Lewis acidity compared to boronic acids, useful in cross-coupling. mdpi.com
Cryogenic Flow ChemistryContinuous synthesis at very low temperatures. acs.orgPrecise control over reaction conditions, improved selectivity and yield. acs.org

Fundamental Reactivity and Mechanistic Investigations of Boronic Acid Interactions

Reversible Covalent Interactions with Diols and Polyols

A key characteristic of (3,5-Dihydroxyphenyl)boronic acid is its ability to form reversible covalent bonds with molecules containing 1,2- or 1,3-diol functionalities. nih.govresearchgate.net This interaction is foundational to its use in developing responsive materials and sensors. nih.gov

This compound reacts with diols and polyols to form cyclic boronate esters. researchgate.netresearchgate.net This condensation reaction involves the elimination of water molecules. The resulting cyclic esters can be five- or six-membered rings, depending on the spacing of the hydroxyl groups in the diol. researchgate.net The formation of these esters is a dynamic process, meaning the bonds can form and break under specific conditions, allowing for reversible interactions. researchgate.netnih.gov This reversibility is crucial for applications such as self-healing materials and drug delivery systems. nih.govchemrxiv.org

The formation of boronate esters is an equilibrium process influenced by several factors. researchgate.net The stability of the resulting ester is dependent on the structure of the diol, with some diols forming more stable complexes than others. nih.gov The kinetics of the reaction, or how fast the ester is formed, can be influenced by the presence of catalysts. nih.gov The thermodynamics of the interaction, which dictates the position of the equilibrium, are affected by factors like the pKa of the boronic acid and the diol. chemrxiv.org

Table 1: Factors Influencing Boronate Ester Formation

FactorInfluence on Kinetics (Rate)Influence on Thermodynamics (Equilibrium)
Diol Structure Steric hindrance can slow the reaction.The dihedral angle and conformation of the diol affect the stability of the resulting ester. nih.gov
Catalysts Can accelerate the rate of ester formation and hydrolysis. nih.govDoes not change the position of the equilibrium.
pH The rate is often pH-dependent, with optimal rates at specific pH values. chemrxiv.orgThe equilibrium shifts with pH, favoring ester formation at higher pH for many boronic acids. nih.gov
Solvent The polarity and protic nature of the solvent can affect reaction rates. nih.govSolvent properties can influence the stability of the reactants and products, thus shifting the equilibrium.

The interaction between this compound and diols is highly sensitive to the pH of the solution. nih.gov Generally, the formation of the boronate ester is favored in basic conditions, while the ester dissociates in acidic conditions. This pH-dependent behavior is a key feature that allows for the design of pH-responsive materials. The pKa of the boronic acid, which is the pH at which the acidic and basic forms are present in equal amounts, is a critical parameter in determining the optimal pH for its application. nih.gov

The solvent also plays a significant role in the reactivity. Polar protic solvents, such as water, can participate in the reaction mechanism by donating electron density to the boron atom, which can influence the rate and equilibrium of boronate ester formation. nih.gov

Lewis Acidity of Boronic Acids and Coordination Chemistry

The boron atom in this compound has a vacant p-orbital, making it a Lewis acid, meaning it can accept a pair of electrons. vt.edunih.gov This Lewis acidity is fundamental to its ability to interact with Lewis bases, which are electron-pair donors. researchgate.net The strength of a Lewis acid is determined by its ability to accept electrons. In the case of boron-containing compounds, this can be influenced by the atoms attached to the boron. For instance, the Lewis acidity of boron trihalides follows the trend BF3 < BCl3 < BBr3, which is counterintuitive to electronegativity trends and is explained by other factors like π-backbonding and the energy of the lowest unoccupied molecular orbital (LUMO). nih.govunlp.edu.ar

The Lewis acidic nature of the boron center allows for coordination with various Lewis bases, including anions and molecules with lone pairs of electrons like ammonia. researchgate.netnih.gov This coordination can lead to the formation of a "boronate" species where the boron atom is tetra-coordinated and carries a negative charge. vt.edu

Role in Cross-Coupling Reactions (General Mechanism)

This compound is a valuable reagent in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. researchgate.net This reaction is a powerful method for forming carbon-carbon bonds, which is a fundamental transformation in organic synthesis. researchgate.netjk-sci.com

The general mechanism of the Suzuki-Miyaura coupling involves a catalytic cycle with a palladium catalyst. The key steps are:

Oxidative Addition: The palladium(0) catalyst reacts with an organic halide (or triflate), inserting itself into the carbon-halogen bond to form a palladium(II) species. libretexts.orgyoutube.com

Transmetalation: The organic group from the boronic acid is transferred to the palladium(II) complex. This step typically requires the presence of a base to activate the boronic acid, forming a more nucleophilic boronate species. researchgate.netlibretexts.org

Reductive Elimination: The two organic groups on the palladium(II) complex couple together, forming the new carbon-carbon bond and regenerating the palladium(0) catalyst, which can then re-enter the catalytic cycle. jk-sci.comlibretexts.org

The Suzuki-Miyaura coupling is widely used due to its high tolerance for various functional groups and its stereospecificity. jk-sci.com

Other Characteristic Reaction Pathways

Beyond its interactions with diols and its role in cross-coupling reactions, this compound can undergo other chemical transformations. The hydroxyl groups on the phenyl ring can be oxidized to form quinone-type structures. Conversely, the boronic acid group can be involved in reduction reactions. Additionally, the boronic acid moiety itself can be susceptible to protodeboronation, a reaction where the carbon-boron bond is cleaved and replaced with a carbon-hydrogen bond, particularly under certain pH conditions. ed.ac.uk

Applications in Advanced Materials and Supramolecular Assemblies

Integration into Responsive Polymer Systems

The incorporation of (3,5-Dihydroxyphenyl)boronic acid into polymer structures gives rise to materials that can respond to specific chemical stimuli, particularly pH changes and the presence of diol-containing molecules like saccharides. mdpi.comresearchgate.net This responsiveness stems from the equilibrium of the boronic acid group, which can form a charged boronate ester upon binding with a diol. mdpi.comnih.gov This change in charge and structure at the molecular level translates to macroscopic changes in the polymer's properties, such as swelling, solubility, or conformation. mdpi.com

The synthesis of such responsive polymers can be achieved by incorporating monomers containing the this compound moiety into a polymer chain. nih.govresearchgate.net For instance, block copolymers containing phenylboronic acid have been synthesized and shown to self-assemble into nanoparticles that exhibit glucose- and pH-responsiveness. nih.gov The presence of the two hydroxyl groups in this compound, in addition to the boronic acid group, offers further sites for polymerization or for tuning the polymer's hydrophilicity and binding characteristics. This can be particularly advantageous for developing materials with enhanced sensitivity and selectivity for specific sugars or for creating pH-responsive materials for applications like drug delivery. mdpi.com

Research has demonstrated that polymers functionalized with boronic acids can undergo significant changes in their physical properties. For example, hydrogels made from boronic acid-containing polymers can swell or shrink in response to glucose concentrations, making them promising candidates for self-regulated drug delivery systems. mdpi.commdpi.com The fundamental mechanism involves the reversible formation of boronate esters with glucose, which alters the charge density and osmotic pressure within the hydrogel network. nih.govmdpi.com

Polymer SystemStimulusResponsePotential Application
Poly(N-isopropylacrylamide)-block-poly(3-acrylamidophenylboronic acid)Glucose, Temperature, pHSwelling/Collapse of nanoparticlesSelf-regulated drug delivery mdpi.comnih.gov
Alginate-graft-phenylboronic acid/PVA HydrogelpH, Shear StressGelation, Change in stiffnesspH and shear-responsive drug delivery mdpi.com
Phenylboronic acid-containing hydrogel with embedded colloidal crystalsGlucoseColor changeVisual glucose sensing mdpi.com

Supramolecular Recognition and Self-Assembly through Boronate Formation

Supramolecular chemistry focuses on the assembly of molecules into larger, ordered structures through non-covalent interactions. This compound is an excellent candidate for building such assemblies due to its capacity for molecular self-assembly and recognition. rsc.orgresearchgate.net The primary driving force for this assembly is the formation of reversible covalent bonds, specifically boronate esters, with diol-containing molecules. nih.govmsu.edu This directional and reversible interaction allows for the construction of complex and dynamic supramolecular architectures. nih.govresearchgate.net

The self-assembly process can be controlled by external factors like pH or the addition of guest molecules (e.g., sugars), leading to stimuli-responsive systems. nih.govrsc.org For example, boronic acid-based gelators can form fibrous networks that entrap solvents, resulting in a gel. The addition of a sugar can disrupt this network by forming a complex with the boronic acid, causing a transition from a gel to a sol state. rsc.org The dual hydroxyl groups on the this compound molecule can participate in hydrogen bonding, further stabilizing the self-assembled structures and potentially leading to more intricate and robust architectures. researchgate.net

Research has explored various supramolecular systems based on boronic acids. Porphyrin derivatives bearing multiple boronic acid moieties have been shown to form one-dimensionally stacked aggregates in solution. rsc.org The interaction of boronic acids with bipyridines can lead to the formation of ladder-like hydrogen-bonded structures or other complex assemblies through O-H···N hydrogen bonds. researchgate.net These assemblies demonstrate the versatility of boronic acids as building blocks in supramolecular synthesis, where the specific geometry and interactions can be tailored by choosing the appropriate molecular components. researchgate.netmdpi.com

Assembled SystemInteracting MoleculesKey InteractionsResulting Structure/Property
Boronic acid-based gelGelator with boronic acid moietyHydrogen bonding, π–π stackingNanofiber network, sugar-responsive gel–sol transition rsc.org
Porphyrin-boronic acid conjugatePorphyrin with four boronic acid groupsStacking interactionsOne-dimensionally stacked aggregate rsc.org
Phenylboronic acid and 4,4′-bipyridinePhenylboronic acid, 4,4'-bipyridineO–H···N hydrogen bondsLadder-like hydrogen-bonded co-crystal researchgate.net
Benzene-1,3,5-tricarboxamide copolymers with benzoxaboroleBenzoxaborole, Sialic acid on red blood cellsDynamic covalent and non-covalent bondsAnchoring of supramolecular polymers to cell surfaces nih.gov

Development of Boronic Acid-Functionalized Nanomaterials

Functionalizing nanomaterials with this compound imparts them with the ability to selectively recognize and bind to molecules containing cis-diol groups. nih.govresearchgate.net This has led to the development of advanced nanomaterials for a wide range of biomedical and analytical applications, including biosensing, targeted drug delivery, and selective separation. nih.govacs.orgnih.gov The boronic acid moieties on the nanoparticle surface act as affinity ligands, enabling the capture of target molecules like glycoproteins, catechols, and even bacteria from complex mixtures. acs.orgrsc.org

Various types of nanomaterials, such as magnetic nanoparticles, carbon dots, and nanosilica, have been modified with boronic acids. nih.govacs.orgrsc.orgnih.gov Magnetic nanoparticles functionalized with phenylboronic acid, for example, have been used for the efficient enrichment of low-abundance pathogenic bacteria from samples for early diagnosis. rsc.org The magnetic core allows for easy separation of the captured bacteria from the sample matrix. Similarly, boronic acid-modified nanosilica has demonstrated a high binding capacity for small cis-diol molecules, even in the presence of larger interfering molecules. acs.org

The unique properties of this compound can be particularly beneficial in this context. The presence of the hydroxyl groups can enhance the material's interaction with aqueous environments and provide additional sites for controlling the surface chemistry. The pH-dependent nature of the boronic acid-diol interaction is a key feature, allowing for controlled capture and release of target molecules simply by adjusting the pH of the medium. acs.org This stimuli-responsive behavior is highly desirable for applications such as on-demand drug release or reusable separation materials. acs.orgnih.gov

Nanomaterial PlatformFunctionalizationTarget MoleculeApplication
Fe₃O₄ Magnetic NanoparticlesPhenylboronic acid-containing polymerPathogenic bacteria (via cell surface diols)Enrichment for early diagnosis rsc.org
Dendritic fibrous nanosilica (DFNS)Phenylboronic acidAlizarin Red S, Nicotinamide adenine (B156593) dinucleotideSelective binding and separation of small cis-diol molecules acs.org
Carbon Dots (CDs)Boronic acidSialic acid, GlycoproteinsBioimaging, Sensing, Drug delivery nih.govacs.org
Fe₃O₄ Magnetic Nanoparticles4-Formylphenylboronic acidCatechol, Dopamine (B1211576)Enrichment of cis-diol drugs from plasma nih.gov

Molecular Recognition and Sensing Platforms Utilizing 3,5 Dihydroxyphenyl Boronic Acid

Principles of Boronic Acid-Based Sensing

The fundamental principle behind boronic acid-based sensing lies in the reversible covalent interaction between the boronic acid moiety and compounds containing cis-1,2- or 1,3-diol functionalities. nih.govnih.gov Boronic acids are Lewis acids that can form stable five- or six-membered cyclic esters with these diols. nih.govrsc.org This interaction is typically pH-dependent; in aqueous solutions, the boronic acid group exists in equilibrium between a neutral, trigonal planar form (sp² hybridized) and an anionic, tetrahedral boronate form (sp³ hybridized). mdpi.com The tetrahedral form generally exhibits a stronger binding affinity for diols. mdpi.com

The binding event can be transduced into a measurable signal through various mechanisms, including changes in fluorescence, electrochemical properties, or color. rsc.orgmdpi.com The presence of substituents on the phenyl ring, such as the two hydroxyl groups in (3,5-dihydroxyphenyl)boronic acid, can significantly influence the pKa of the boronic acid and, consequently, its binding affinity and selectivity for specific diol-containing analytes. magtech.com.cn

Design and Development of Fluorescent Chemosensors

Fluorescent chemosensors incorporating a boronic acid recognition site are a major class of sensors for diol-containing molecules. nih.govrsc.org These sensors are typically designed with a fluorophore linked to the boronic acid. The binding of an analyte to the boronic acid moiety induces a change in the photophysical properties of the fluorophore, leading to a detectable change in fluorescence intensity or wavelength. nih.gov Common mechanisms for this signal transduction include Photoinduced Electron Transfer (PET), Intramolecular Charge Transfer (ICT), and Förster Resonance Energy Transfer (FRET). mdpi.comacs.org

Boronic acids are widely employed for the recognition of saccharides and carbohydrates due to the prevalence of cis-diol units in their structures. magtech.com.cnrsc.org The selectivity of a boronic acid-based sensor for a particular saccharide is influenced by the geometric arrangement of the hydroxyl groups on the sugar. rsc.org For instance, monoboronic acids often show a higher affinity for fructose (B13574) over glucose because the β-D-fructofuranose form, which is abundant in solution, presents a favorable arrangement of hydroxyl groups for binding. rsc.org To enhance selectivity for glucose, sensors based on diboronic acids have been developed to match the spatial arrangement of diol groups in the glucose molecule. mdpi.com

While specific studies on this compound for saccharide sensing are limited, it is plausible that this compound could be incorporated into fluorescent sensor designs. The hydroxyl groups on the phenyl ring may modulate the electronic properties of the system and influence the binding affinity and selectivity.

Table 1: Binding Constants of Various Phenylboronic Acids with Monosaccharides

Boronic Acid DerivativeSaccharideBinding Constant (K [M⁻¹]) at pH 7.4
Phenylboronic acidD-Fructose4370
Phenylboronic acidD-Glucose110
A diboronic acid sensorD-Fructose353
A diboronic acid sensorD-Glucose1378

Note: Data is based on general findings for phenylboronic acid derivatives and is intended to be illustrative of typical binding affinities. nih.govrsc.org Specific values for this compound are not available in the cited literature.

Beyond saccharides, boronic acid-based sensors are effective for the detection of other biologically important molecules containing cis-diol functionalities, such as catecholamines (e.g., dopamine (B1211576) and norepinephrine). rsc.orgnih.gov These neurotransmitters feature a catechol group that can readily bind with boronic acids. researchgate.net Fluorescent sensors for catecholamines often utilize the formation of a boronate ester to trigger a change in fluorescence. nih.gov Some designs incorporate a secondary interaction site, such as an aldehyde group that can form an iminium ion with the amine group of the catecholamine, to enhance binding affinity and selectivity. nih.govacs.org The development of sensors for catecholamines is significant for understanding their roles in various physiological processes and diseases. nih.gov

Electrochemical Sensing Modalities

Electrochemical methods provide a sensitive and often low-cost alternative to optical sensing for the detection of diol-containing analytes using boronic acids. mdpi.comosti.gov In this modality, the binding of an analyte to a boronic acid-functionalized electrode leads to a measurable change in an electrochemical signal, such as current, potential, or impedance. osti.govnih.gov

Boronic acid derivatives can be immobilized on electrode surfaces through self-assembled monolayers or as polymer thin films. osti.gov To render the binding event electrochemically detectable, the boronic acid can be co-functionalized with a redox-active moiety like ferrocene. mdpi.com The binding of a diol to the boronic acid alters the electrochemical properties of the redox label, which can be monitored using techniques such as cyclic voltammetry or electrochemical impedance spectroscopy. mdpi.com

Spectroscopic Techniques for Sensing Applications (UV-Vis, NMR)

UV-Vis and Nuclear Magnetic Resonance (NMR) spectroscopy are powerful tools for studying the interactions between boronic acids and diols and for developing sensing applications.

UV-Vis Spectroscopy: The binding of a diol to a boronic acid that is part of a chromophoric system can lead to changes in the UV-Vis absorption spectrum. acs.org For instance, boronic acid-substituted azobenzenes have been used as colorimetric sensors for sugars, where the binding event alters the electronic structure of the azo dye, resulting in a visible color change. nih.gov

NMR Spectroscopy: ¹H and ¹¹B NMR spectroscopy are particularly useful for investigating the structural details of boronate ester formation. nih.gov Changes in the chemical shifts of the protons on the analyte and the boronic acid upon binding can provide information about the binding site and stoichiometry. ¹¹B NMR is especially informative as the chemical shift of the boron atom is sensitive to its coordination state, allowing for the direct observation of the transition from the trigonal boronic acid to the tetrahedral boronate ester upon diol binding. nih.gov

Table 2: Spectroscopic Techniques in Boronic Acid-Based Sensing

TechniquePrincipleApplication
UV-Vis Spectroscopy Changes in the absorption spectrum of a chromophoric boronic acid upon analyte binding.Colorimetric detection of saccharides and other diols. acs.orgnih.gov
¹H NMR Spectroscopy Monitoring changes in the chemical shifts of protons on the sensor and analyte upon complexation.Elucidating binding stoichiometry and conformation of the boronate ester.
¹¹B NMR Spectroscopy Observing the change in the boron chemical shift upon conversion from sp² to sp³ hybridization.Directly probing the binding event and studying the equilibrium between the boronic acid and the boronate ester. nih.gov

Sensors for Boron-Containing Species

While boronic acids are typically used as the recognition element in sensors, there is also interest in developing sensors for the detection of boron-containing species themselves, particularly for applications in Boron Neutron Capture Therapy (BNCT). mdpi.com In BNCT, the selective delivery of boron-10 (B1234237) (¹⁰B) to tumor cells is crucial. mdpi.com Fluorescent sensors have been designed to detect and quantify the intracellular concentration of boronic acid-based drugs like 4-borono-L-phenylalanine (BPA). mdpi.com These sensors often work by a reaction between the sensor molecule and the boronic acid, leading to a change in fluorescence that allows for the visualization of the boron agent's localization within cells. mdpi.com

Catalytic Roles of Boronic Acids in Organic Transformations

Electrophilic Activation of Hydroxy-Functionalized Substrates

Boronic acids, including (3,5-dihydroxyphenyl)boronic acid, can activate hydroxy-functionalized substrates, such as carboxylic acids and alcohols, rendering them more susceptible to nucleophilic attack. rsc.orgnih.gov This activation is a cornerstone of boronic acid catalysis and proceeds through the formation of a reversible covalent bond with the hydroxyl group. rsc.org The Lewis acidic nature of the boron atom is key to this process, as it can accept a pair of electrons from the oxygen of the hydroxyl group. nih.govnih.gov

The general mechanism for the electrophilic activation of a carboxylic acid involves the formation of an acyloxyboronic acid intermediate. nih.gov This intermediate is more electrophilic than the parent carboxylic acid, facilitating reactions like amidation and esterification. nih.gov Similarly, alcohols can be activated by forming a boronate ester, which can then undergo further reactions. rsc.org The presence of the two hydroxyl groups on the phenyl ring of this compound can influence its catalytic activity, potentially through hydrogen bonding interactions that stabilize transition states.

Recent research has highlighted the ability of arylboronic acids to catalyze dehydrative C-alkylation reactions of 1,3-dicarbonyl compounds with benzylic alcohols, producing new carbon-carbon bonds with water as the sole byproduct. acs.org While this study did not specifically use this compound, the principle of electrophilic activation of the alcohol by the boronic acid catalyst is central to the transformation. acs.org

Nucleophilic Activation Mechanisms

In addition to electrophilic activation, boronic acids can also operate through nucleophilic activation mechanisms. This is particularly evident in reactions involving diols and other polyhydroxy compounds. rsc.org The formation of a tetrahedral boronate complex between the boronic acid and a diol increases the electron density on the oxygen atoms of the diol, thereby enhancing its nucleophilicity. rsc.org This activated diol can then react with various electrophiles.

The ability of this compound to form reversible covalent bonds with cis-diol-containing molecules is a key aspect of its mechanism of action. This interaction is often pH-dependent, with stable complexes forming under basic conditions and dissociating under acidic conditions. This property is not only crucial for catalysis but also for applications in areas like diagnostics and drug delivery where recognition of sugars and nucleosides is important.

While direct examples of this compound specifically acting as a nucleophilic activator in catalysis are not extensively detailed in the provided search results, the general principle of boronic acids enhancing the nucleophilicity of diols is well-established. rsc.org This mode of activation is fundamental to boronic acid-catalyzed reactions involving saccharides and other polyols. rsc.org

Role as Lewis Acid Catalysts in Specific Reactions

The Lewis acidity of the boron atom in boronic acids is fundamental to their catalytic activity. nih.gov They can act as organocatalysts, promoting a variety of organic transformations. nih.gov Boronic acids are considered stable and organic-soluble Lewis acids. nih.gov

One of the most developed areas of boronic acid catalysis is their use in acylation reactions, such as esterification and amidation. nih.gov In these reactions, the boronic acid activates the carboxylic acid towards nucleophilic attack by forming a mixed anhydride. nih.gov The choice of boronic acid can be critical, with electron-deficient arylboronic acids often showing enhanced catalytic activity. For instance, 3,4,5-trifluorophenylboronic acid has been shown to be a powerful catalyst for amidation reactions. nih.gov While the specific catalytic efficacy of this compound in these reactions is not detailed in the provided results, its general capacity as a Lewis acid suggests its potential in this area.

Boronic acids have also been employed as catalysts in condensation reactions. nih.gov For example, boric acid itself can catalyze the condensation of 1,2-diamines with carboxylic acids to form benzimidazoles. nih.gov Furthermore, boronic acids can catalyze cycloaddition reactions by activating unsaturated carboxylic acids through Lewis acid interactions. nih.gov The dehydrative C-alkylation of 1,3-diketones and 1,3-ketoesters using secondary benzylic alcohols is another example where arylboronic acids act as Lewis acid catalysts. acs.org

The table below summarizes some specific reactions where boronic acids act as Lewis acid catalysts.

Reaction TypeSubstratesCatalyst TypeKey IntermediateRef.
AmidationCarboxylic acid, AmineArylboronic acidAcyloxyboronic acid nih.gov
EsterificationCarboxylic acid, AlcoholArylboronic acidAcyloxyboronic acid nih.gov
Condensation1,2-Diamine, Carboxylic acidBoric acid- nih.gov
C-AlkylationBenzylic alcohol, 1,3-DiketoneArylboronic acidBoronate ester acs.org

Emerging Catalytic Applications

The field of boronic acid catalysis is continually expanding, with new and innovative applications being discovered. One emerging area is the use of boronic acids in combination with other catalytic systems to achieve unique reactivity and selectivity. nih.gov The ability of boron to form specific complexes can be harnessed to direct the outcome of reactions catalyzed by other agents. nih.gov

A significant recent development is the application of boronic acid-based dynamic click chemistry. rsc.org This involves the reversible formation of iminoboronates and salicylhydroxamic–boronates, which has found applications in chemical biology, medicinal chemistry, and materials science. rsc.org The reversible nature of the B–N and B–O bonds in these systems allows for the creation of dynamic materials and stimuli-responsive systems. rsc.org While the provided information does not specifically mention this compound in this context, its dihydroxy functionality could potentially be exploited in the design of novel dynamic systems.

Furthermore, boronic acids are being explored for their role in promoting reactions that are traditionally challenging. The development of more active boronic acid catalysts could lead to milder reaction conditions and lower catalyst loadings, aligning with the principles of green chemistry. nih.gov The unique chemoselectivity of boronic acids can also reduce the need for protecting groups in complex syntheses. nih.gov

The table below lists some of the emerging applications of boronic acid catalysis.

Application AreaDescriptionKey FeatureRef.
Dual CatalysisCombination of boronic acids with other catalysts to achieve novel reactivity and selectivity.Synergistic effects between catalytic systems. nih.gov
Dynamic Click ChemistryUse of reversible boronate ester formation for applications in materials science and chemical biology.Reversible covalent bond formation. rsc.org
Green ChemistryDevelopment of more efficient and environmentally friendly catalytic processes.Lower catalyst loadings, milder conditions, reduced waste. nih.gov

Theoretical and Computational Studies of 3,5 Dihydroxyphenyl Boronic Acid and Its Analogues

Quantum Chemical Calculations (Density Functional Theory, DFT)

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the structural and electronic properties of molecules like (3,5-Dihydroxyphenyl)boronic acid. Theoretical calculations are often performed using specific functionals and basis sets, such as B3LYP/6-311++G(d,p), to achieve a high level of accuracy. researchgate.net These computational methods allow for the optimization of the molecular geometry and the calculation of various quantum chemical parameters that describe the molecule's behavior. researchgate.net

Studies on analogous compounds, such as 3-Chlorophenylboronic acid and diindolylmethane-phenylboronic acid hybrids, have demonstrated the utility of DFT in determining the most stable conformers and analyzing their vibrational spectra. researchgate.netnih.gov For instance, in the case of 3,4-dichlorophenylboronic acid, DFT calculations identified the most stable conformer, providing insights into its structural preferences. researchgate.net Similarly, for diindolylmethane-phenylboronic acid hybrids, DFT was used to optimize the structures of different regioisomers and evaluate their relative stabilities. nih.gov While direct DFT data for this compound is not extensively published, the methodologies applied to its analogues provide a clear framework for how its properties can be theoretically elucidated.

Investigation of Molecular Stability and Reactivity Parameters (HOMO-LUMO, Band Gap, Electronegativity, Chemical Potential)

The stability and reactivity of a molecule are governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). libretexts.org The energy difference between these orbitals, known as the HOMO-LUMO gap, is a crucial indicator of chemical reactivity. biomedres.us A smaller gap generally signifies higher reactivity and lower kinetic stability. biomedres.us

Quantum chemical calculations, typically using DFT, are employed to determine the energies of the HOMO and LUMO, and from these, various reactivity descriptors can be calculated. researchgate.netresearchgate.net These include:

Ionization Potential (I): Approximated as -EHOMO

Electron Affinity (A): Approximated as -ELUMO

Electronegativity (χ): Calculated as (I + A) / 2

Chemical Potential (μ): The negative of electronegativity, -(I + A) / 2

Chemical Hardness (η): Calculated as (I - A) / 2

Chemical Softness (S): The reciprocal of chemical hardness, 1 / η

Table 1: Theoretical Reactivity Parameters (Illustrative)

Parameter Formula Description
HOMO Energy EHOMO Energy of the highest occupied molecular orbital.
LUMO Energy ELUMO Energy of the lowest unoccupied molecular orbital.
Band Gap (ΔE) ELUMO - EHOMO Energy difference between LUMO and HOMO, indicating reactivity.
Ionization Potential (I) -EHOMO The minimum energy required to remove an electron.
Electron Affinity (A) -ELUMO The energy released when an electron is added.
Electronegativity (χ) (I + A) / 2 The tendency of an atom to attract a bonding pair of electrons.
Chemical Potential (μ) -(I + A) / 2 The escaping tendency of an electron from a stable system.
Chemical Hardness (η) (I - A) / 2 Resistance to change in electron configuration.

| Chemical Softness (S) | 1 / η | The reciprocal of hardness, indicating higher reactivity. |

Non-Covalent Interaction (NCI) Analysis

Non-covalent interactions (NCIs) play a critical role in determining the supramolecular structure and packing of molecules in the solid state. The NCI index is a computational tool used to visualize and analyze these weak interactions, such as hydrogen bonds and van der Waals forces. nih.govscielo.org.mx This analysis is based on the electron density and its derivatives. scielo.org.mx

For instance, a study on two 3-(dihydroxyboryl)anilinium salts utilized NCI analysis to confirm the presence of weak boron-π interactions that contribute to the stability of the crystal packing. nih.gov Similarly, Hirshfeld surface analysis, a related technique, has been used to characterize non-covalent interactions in other complex molecules. scielo.org.mx Although a specific NCI analysis for this compound is not detailed in the search results, the presence of hydroxyl and boronic acid groups suggests that hydrogen bonding would be a dominant feature in its solid-state structure, which could be elucidated through such computational methods.

Computational Modeling of Boronate Ester Formation and Binding Dynamics

This compound, like other boronic acids, can react with diols to form cyclic boronate esters. nih.govscielo.org.mx This reversible covalent interaction is fundamental to many of its applications, including the development of sensors and self-healing materials. nih.gov

Computational modeling provides valuable insights into the mechanism and dynamics of boronate ester formation. nih.gov For example, studies on ortho-aminomethylphenylboronic acids have used computational methods to understand how substituents influence the pKa of the boronic acid and facilitate diol binding at neutral pH. nih.gov The formation of boronate esters can lead to the creation of polymers, and computational studies have been used to understand the electronic properties of these materials, such as intrastrand charge-transfer excitations. researchgate.net The reversible nature of the B-N dative bonds in some boronate ester polymers has also been investigated computationally. researchgate.net These examples highlight the power of computational modeling in predicting and explaining the behavior of boronic acids in complex chemical systems.

Interactions with Biological Systems: Mechanistic Insights and Biochemical Probes

Mechanisms of Interaction with Biomacromolecules (e.g., Proteins, Enzymes)

The interaction of (3,5-Dihydroxyphenyl)boronic acid and related compounds with biomacromolecules is primarily governed by the Lewis acidic nature of the boron atom. This allows for the formation of reversible covalent bonds with nucleophilic groups present in biological systems. nih.gov

A principal mechanism is the reaction with molecules containing cis-1,2- or cis-1,3-diol functionalities to form stable five- or six-membered cyclic boronate esters. mdpi.comresearchgate.net This interaction is notably pH-dependent; for this compound, the covalent complex with diols forms under basic conditions and tends to dissociate under acidic conditions. This reversible covalent bonding is fundamental to its application in sensing and affinity materials.

Beyond diols, boronic acids can interact directly with nucleophilic amino acid residues within proteins and enzymes. nih.gov The vacant p-orbital of the boron atom can accept a pair of electrons from residues such as serine (via its hydroxyl group), histidine (via its imidazole (B134444) ring), and lysine (B10760008) (via its amino group), forming a dative bond. nih.gov This interaction can be highly specific and is crucial for the function of many boronic acid-based enzyme inhibitors. nih.govnih.gov In the context of enzyme active sites, which are often hydrophobic, these interactions can lead to high-affinity binding. nih.gov For instance, boronic acids inhibit serine proteases by binding to the catalytic serine's hydroxyl group, preventing it from acting as a nucleophile in peptide bond hydrolysis. nih.gov

Table 1: Key Interaction Mechanisms of Arylboronic Acids with Biomacromolecules

Interacting Functional Group Biomolecule Class Type of Bond Key Characteristics
cis-Diols Saccharides, Glycoproteins, RNA Reversible Covalent (Boronate Ester) pH-dependent, forms cyclic esters mdpi.com
Hydroxyl (-OH) Serine, Threonine Reversible Covalent Adduct Blocks nucleophilic activity in enzyme active sites nih.govnih.gov
Imidazole Histidine Dative Bond Electron pair donation to boron nih.gov
Amine (-NH₂) Lysine Dative Bond Electron pair donation to boron nih.gov

Boronic Acid-Mediated Molecular Recognition in Biological Contexts

The specific and reversible nature of the boronic acid-diol interaction makes these compounds excellent synthetic receptors for molecular recognition. nih.govnih.gov They are particularly effective for recognizing and sensing saccharides and glycans, which are challenging targets due to their structural similarities. nih.gov This capability allows boronic acids to function as mimics of lectins, a class of proteins that naturally recognize and bind to sugar-containing biomolecules. nju.edu.cn

This compound is specifically utilized in the development of boronate affinity materials (BAMs). These materials leverage the boronate-diol interaction to selectively capture, enrich, and detect cis-diol-containing molecules like sugars, glycoproteins, and nucleosides from complex biological samples. mdpi.com The recognition process is tunable; the strength of the binding (affinity) can be modified by the substituents on the phenyl ring of the boronic acid. nih.gov This principle has been applied to create sensors for a variety of biologically significant molecules, including glucose, fructose (B13574), and even the neurotransmitter dopamine (B1211576). nih.govnih.gov

Table 2: Biological Targets for Boronic Acid-Mediated Recognition

Target Molecule/Class Biological Significance Basis of Recognition
Monosaccharides (e.g., Glucose, Fructose) Energy metabolism, cell signaling Presence of cis-diol groups mdpi.comnih.gov
Glycoproteins Cell-surface recognition, immune response cis-Diols on glycan chains mdpi.comnju.edu.cn
Ribonucleic Acids (RNA) Gene expression, catalysis Ribose sugar contains a cis-diol
Catecholamines (e.g., L-DOPA, Dopamine) Neurotransmission Catechol moiety is a cis-diol nih.govnih.gov
Glycated Hemoglobin (GHb) Diabetes diagnosis and monitoring Glucose adducts on hemoglobin have diol groups nih.gov

Design of Boronic Acid-Labeled Probes for Biochemical Research

The unique reactivity of boronic acids has been harnessed to design a wide array of probes for biochemical research. nih.govresearchgate.net These probes are often used for sensing, detection, and site-selective labeling of biomolecules. nih.govnih.gov A common strategy involves coupling a boronic acid recognition element to a reporter molecule, such as a fluorophore. researchgate.net The interaction of the boronic acid with its target can induce a change in the reporter's signal, such as an increase or decrease in fluorescence intensity, creating a "turn-on" or "turn-off" sensor. nih.gov

Boronate-based probes have been engineered for high-specificity applications:

Probes for Reactive Oxygen Species (ROS): Boronates react with nucleophilic oxidants like hydrogen peroxide (H₂O₂) and peroxynitrite. frontiersin.org This reaction, which oxidizes the boronate to a phenol, is used to design fluorescent probes that can detect and quantify these important signaling molecules in biological systems. frontiersin.org

Bioorthogonal Labeling: Boronic acids are used in bioorthogonal chemistry to achieve site-selective modification of proteins. researchgate.netnih.gov This can be achieved by forming boronate esters with diols or through other reactions like iminoboronate formation. researchgate.net

Subcellular Targeting: Probes can be designed to accumulate in specific organelles, such as the mitochondria, by attaching a targeting moiety to the boronate probe. frontiersin.org This allows for the site-specific detection of analytes within a cell. frontiersin.org

Table 3: Examples of Boronic Acid-Based Probe Designs and Applications

Probe Design Principle Target Analyte Application
Boronate-Fluorophore Conjugate Saccharides (e.g., Glucose) Continuous glucose monitoring, cellular imaging nih.gov
Oxidation of Boronate to Phenol Hydrogen Peroxide (H₂O₂), Peroxynitrite Detection of oxidative stress in cells and tissues frontiersin.org
Boronate-Protein Conjugates Glycated Hemoglobin (GHb) Affinity chromatography for diabetes diagnostics nih.gov
Bioorthogonal Boronic Acids Proteins with specific tags Site-selective protein labeling and imaging researchgate.netnih.gov
Boronic acid-functionalized nanomaterials Bacteria, Glycoproteins Biosensing and pathogen detection mdpi.com

Modulation of Enzyme Activity through Boronic Acid Binding

Boronic acids are potent and versatile modulators of enzyme activity, most frequently acting as inhibitors. nih.govnih.gov Their ability to form reversible covalent bonds with key active site residues allows them to mimic the transition state of an enzymatic reaction, leading to strong and specific inhibition. acs.org

A primary example is the inhibition of serine proteases. A boronic acid can bind to the catalytic serine residue in the enzyme's active site, forming a stable tetrahedral adduct. nih.govnih.gov This complex effectively blocks the enzyme's hydrolytic function. nih.gov The dipeptidyl boronic acid Bortezomib (Velcade®) is a clinically approved anticancer drug that functions by inhibiting the proteasome, a large protein complex with serine protease-like activity. nih.gov

Boronic acids are also effective inhibitors of metallo-β-lactamases, enzymes that confer bacterial resistance to β-lactam antibiotics. mdpi.comresearchgate.net In this case, the boronic acid forms a covalent adduct with a catalytic hydroxide (B78521) ion in the active site. mdpi.comresearchgate.net The electrophilicity of the boron atom facilitates this reaction, making these compounds prospective leads for combating antibiotic resistance. mdpi.com The inhibitory activity is reversible, which can be an advantageous property in drug design. nih.gov

Table 4: Examples of Enzyme Modulation by Boronic Acids

Enzyme Class Example Enzyme Boronic Acid Inhibitor Type Mechanism of Inhibition
Serine Proteases Chymotrypsin, Thrombin Peptidyl Boronic Acids Forms tetrahedral adduct with active site serine nih.gov
Proteasome 26S Proteasome Dipeptidyl Boronic Acid (e.g., Bortezomib) Binds to threonine residues in the catalytic sites nih.gov
Metallo-β-lactamases New Delhi Metallo-β-lactamase (NDM-1) Benzo[b]thiophene-2-boronic acids Forms covalent adduct with catalytic hydroxide ion mdpi.comresearchgate.net
Serine β-lactamases AmpC, P99 α-(2-thiazolidinyl) boronic acids Forms tetrahedral adduct with active site serine acs.org

Analytical Techniques for Characterization and Study of 3,5 Dihydroxyphenyl Boronic Acid in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the characterization of (3,5-Dihydroxyphenyl)boronic acid, providing detailed information about its molecular structure.

¹H NMR Spectroscopy: Proton NMR (¹H NMR) is used to determine the number and environment of hydrogen atoms in the molecule. For this compound, the spectrum typically shows distinct signals for the aromatic protons and the hydroxyl protons. The chemical shifts (δ) are influenced by the electron-donating hydroxyl groups and the electron-withdrawing boronic acid group. In a deuterated solvent like DMSO-d₆, the aromatic protons typically appear as a multiplet or distinct signals in the aromatic region of the spectrum. The hydroxyl protons of the B(OH)₂ group and the phenolic OH groups are also observable and may exchange with deuterium (B1214612) in the solvent, leading to broader signals.

¹³C NMR Spectroscopy: Carbon-13 NMR (¹³C NMR) provides information about the carbon skeleton of the molecule. The spectrum of this compound will display signals corresponding to the different carbon atoms in the phenyl ring. The carbons attached to the hydroxyl groups and the boronic acid group will have characteristic chemical shifts. For instance, the carbon atom bonded to the boron atom (ipso-carbon) can sometimes be difficult to detect due to quadrupolar relaxation.

¹¹B NMR Spectroscopy: Boron-11 NMR (¹¹B NMR) is a specialized NMR technique that is particularly useful for compounds containing boron. It provides direct information about the chemical environment of the boron atom. For this compound, the ¹¹B NMR spectrum would show a characteristic signal corresponding to the trigonal planar boronic acid moiety. rsc.org This technique is also valuable for studying the interaction of the boronic acid with diols, as the chemical shift of the boron signal changes upon formation of a boronate ester. nsf.gov

Table 1: Predicted NMR Data for this compound

Nucleus Predicted Chemical Shift (ppm) Notes
¹HAromatic protons: ~6.0-7.0The exact shifts and coupling patterns depend on the solvent.
Phenolic OH: Variable, broadShift and broadening are influenced by concentration and solvent.
B(OH)₂: Variable, broadMay exchange with solvent protons.
¹³CC-B: ~130-140The ipso-carbon signal can be broad.
C-OH: ~155-160Carbons attached to hydroxyl groups are deshielded.
Other aromatic C: ~100-120
¹¹B~27-30Characteristic for trigonal boronic acids. rsc.org
This data is predictive and may vary based on experimental conditions.

Mass Spectrometry (LC-MS, HRMS)

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound.

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry. scirp.org This technique is frequently used to analyze the purity of this compound and to identify any impurities or byproducts from its synthesis. The compound is first separated on an HPLC column and then introduced into the mass spectrometer, where it is ionized and its mass-to-charge ratio (m/z) is measured.

High-Resolution Mass Spectrometry (HRMS): HRMS provides a very accurate measurement of the molecular mass of a compound, which can be used to determine its elemental formula. This is a crucial step in confirming the identity of newly synthesized this compound. By comparing the experimentally measured exact mass with the calculated theoretical mass, the elemental composition can be confirmed with a high degree of confidence.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound exhibits characteristic absorption bands for the O-H stretching of the hydroxyl groups (both phenolic and boronic acid), the B-O stretching of the boronic acid, and the C=C stretching of the aromatic ring. researchgate.netresearchgate.net The broadness of the O-H stretching band can be indicative of hydrogen bonding. researchgate.net

Key IR Absorption Bands for this compound:

O-H stretch (phenolic & boronic acid): Broad band around 3200-3600 cm⁻¹

C-H stretch (aromatic): Around 3000-3100 cm⁻¹

B-O stretch: Around 1345 cm⁻¹ researchgate.net

C=C stretch (aromatic): Around 1600 cm⁻¹ and 1450 cm⁻¹

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within a molecule. Aromatic compounds like this compound typically show characteristic absorption bands in the UV region of the electromagnetic spectrum. The position and intensity of these bands are influenced by the substituents on the aromatic ring. While not as structurally informative as NMR or IR, UV-Vis spectroscopy can be useful for quantitative analysis and for monitoring reactions involving the compound.

X-ray Crystallography for Solid-State Structure Elucidation

X-ray crystallography is the most definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. To perform this analysis, a single crystal of this compound of suitable quality is required. The crystal is irradiated with X-rays, and the resulting diffraction pattern is analyzed to build a model of the crystal lattice and the precise positions of each atom within the molecule. This technique provides unambiguous information about bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding, in the solid state. ambeed.com

Chromatographic Methods for Purification and Analysis (e.g., Column Chromatography, HPLC, UPLC)

Chromatographic techniques are essential for both the purification and the analytical assessment of this compound.

Column Chromatography: This is a preparative technique used to purify the compound from reaction mixtures. researchgate.net A solution of the crude product is passed through a column packed with a stationary phase, typically silica (B1680970) gel or alumina. researchgate.net By using an appropriate solvent system (eluent), the desired compound can be separated from impurities based on differences in their polarity and affinity for the stationary phase. researchgate.net

High-Performance Liquid Chromatography (HPLC): HPLC is a high-resolution analytical technique used to determine the purity of this compound. waters.com A small amount of the sample is injected into a column packed with a stationary phase, and a liquid mobile phase is pumped through the column under high pressure. The components of the sample are separated based on their interactions with the stationary and mobile phases, and they are detected as they elute from the column. waters.com By comparing the retention time of the main peak with that of a known standard, the identity of the compound can be confirmed, and the area of the peak can be used to quantify its purity.

Ultra-Performance Liquid Chromatography (UPLC): UPLC is an advancement of HPLC that uses smaller stationary phase particles and higher pressures. This results in faster analysis times, better resolution, and increased sensitivity compared to traditional HPLC. UPLC is particularly useful for the rapid analysis of complex mixtures and for detecting trace impurities in samples of this compound.

Q & A

Q. Table 1: Representative Yields in Suzuki Reactions

SubstrateCatalystYield (%)Reference
4-Methoxyphenyl halidePd(dppf)Cl₂70
3,4,5-TrimethoxyphenylPd(PPh₃)₄48

Advanced Question: How is the Lewis acidity of this compound quantified, and what are its implications in catalysis?

Methodological Answer:
Lewis acidity is measured using:

Gutmann-Beckett Method: Utilizes Et₃PO as a probe; NMR chemical shift (δ³¹P) correlates with acidity.

Childs’ Method: Titration with 2,6-lutidine to determine acceptor number.

For this compound, the hydroxyl groups enhance acidity via hydrogen bonding, enabling activation of carbonyl groups in Diels-Alder reactions. Comparative studies with 3,5-di(trifluoromethyl)benzeneboronic acid (95% e.e. in enantioselective catalysis) suggest that electron-withdrawing substituents further amplify acidity .

Advanced Question: How does this compound facilitate enantioselective Diels-Alder reactions, and what mechanistic insights explain its efficacy?

Methodological Answer:
In enantioselective Diels-Alder reactions, the boronic acid acts as a dual-function catalyst:

  • Lewis Acid Activation: Coordinates to carbonyl oxygen, polarizing the dienophile.
  • Hydrogen Bonding: The hydroxyl groups align the dienophile via H-bonding with chiral BINOL-derived catalysts.

Transition-state models propose π-π interactions between the dienophile and aromatic substituents, stabilizing the endo pathway. For example, 3,5-di(trifluoromethyl)benzeneboronic acid achieves >95% e.e. in acrolein cycloadditions .

Advanced Question: How can researchers resolve contradictions in reported yields for this compound-mediated reactions?

Methodological Answer:
Discrepancies in yields (e.g., 45% vs. 70%) arise from:

  • Substrate Reactivity: Electron-deficient aryl halides require higher catalyst loadings.
  • Oxygen Sensitivity: Degradation under aerobic conditions reduces yields; rigorous degassing (N₂/Ar) is essential.
  • Purification Methods: HPLC or recrystallization may recover more product than standard column chromatography.

Recommendations:

  • Optimize catalyst/base pairs (e.g., Pd(PCy₃)₂ for sterically hindered substrates).
  • Monitor reaction progress via TLC or LC-MS to terminate at peak conversion .

Advanced Question: What role does this compound play in functionalizing BODIPY fluorophores for biomedical imaging?

Methodological Answer:
The boronic acid is used to introduce aryl groups into BODIPY cores via Suzuki coupling, enabling:

  • Push-Pull Electronic Systems: Electron-rich (e.g., 4-methoxyphenyl) or electron-deficient (e.g., 4-cyanophenyl) groups tune emission wavelengths.
  • Bioconjugation: Post-functionalization (e.g., deprotection of benzyloxycarbonyl to carboxylic acid) allows peptide/protein conjugation for targeted imaging.

Example Protocol:

  • React penta-chloro-BODIPY with 2.5 eq boronic acid, 3 mol% Pd(PPh₃)₄, and Na₂CO₃ in refluxing toluene (70% yield) .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(3,5-Dihydroxyphenyl)boronic acid
Reactant of Route 2
Reactant of Route 2
(3,5-Dihydroxyphenyl)boronic acid

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.